Butyramide, 2-ethyl-2-methylthio-

Description

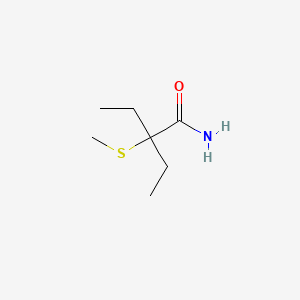

Butyramide, 2-ethyl-2-methylthio- (CAS: 66859-60-7), with the molecular formula C₈H₁₇NOS, is a substituted derivative of butyramide (C₃H₇CONH₂) . The parent compound, butyramide, is a white solid soluble in water and ethanol, commonly used in biochemical and pharmaceutical research . In this derivative, the 2-position of the butyramide backbone is substituted with an ethyl group and a methylthio (-S-CH₃) group. These modifications likely alter its physicochemical properties, such as solubility, membrane permeability, and reactivity, compared to unsubstituted butyramide or other isomers (e.g., isobutyramide) .

Properties

IUPAC Name |

2-ethyl-2-methylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-4-7(5-2,10-3)6(8)9/h4-5H2,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGAPDBVDUWGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214054 | |

| Record name | Butyramide, 2-ethyl-2-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-67-8 | |

| Record name | Butyramide, 2-ethyl-2-methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyramide, 2-ethyl-2-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyramide, 2-ethyl-2-methylthio- typically involves the reaction of butyramide with ethyl and methylthio reagents under controlled conditions. One common method involves the use of ethyl bromide and methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Butyramide, 2-ethyl-2-methylthio- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Butyramide, 2-ethyl-2-methylthio- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted butyramides.

Scientific Research Applications

Butyramide, 2-ethyl-2-methylthio- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Butyramide, 2-ethyl-2-methylthio- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares 2-ethyl-2-methylthio-butyramide with structurally or functionally related amides, focusing on molecular features, physicochemical properties, and biological interactions.

Structural Analogues

| Compound Name | Molecular Formula | Key Substituents | CAS Number |

|---|---|---|---|

| Butyramide | C₄H₉NO | Unsubstituted amide | 541-35-5 |

| Isobutyramide | C₄H₉NO | Branched methyl group at 2-position | 563-83-7 |

| Valeramide | C₅H₁₁NO | Longer alkyl chain (C₅) | 626-97-1 |

| 2-Ethyl-2-methylthio-butyramide | C₈H₁₇NOS | Ethyl and methylthio at 2-position | 66859-60-7 |

| N-(2-((3-Methoxyphenyl)amino)ethyl)butyramide | C₁₃H₁₉N₂O₂ | Aromatic amine and ethyl linker | Not provided |

| 4-Hydroxy-N,N-dimethyl butyramide | C₆H₁₃NO₂ | Hydroxy and dimethylamino groups | Not provided |

Key Structural Differences :

- Branching vs. Linear Chains : Isobutyramide’s branched structure reduces membrane permeability compared to linear butyramide .

- Aromatic vs. Aliphatic Substituents: Compounds like N-(2-((3-methoxyphenyl)amino)ethyl)butyramide (4b) feature aromatic moieties, enhancing π-π interactions in biological systems .

Physicochemical Properties

Trends :

Biological Activity

Butyramide, 2-ethyl-2-methylthio- is an organic compound with the molecular formula CHNOS. It is a derivative of butyramide and is characterized by the presence of both ethyl and methylthio groups, which enhance its chemical properties and biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of Butyramide, 2-ethyl-2-methylthio- typically involves reactions between butyramide and ethyl/methylthio reagents under controlled conditions. A common synthetic route includes the use of ethyl bromide and methylthiol in the presence of sodium hydroxide, conducted in an organic solvent like toluene at elevated temperatures. This process ensures high yield and purity, making it suitable for various applications in scientific research and industry .

The biological activity of Butyramide, 2-ethyl-2-methylthio- is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes. The compound's structure allows it to interact with cellular membranes, potentially affecting their permeability and function. Ongoing research aims to elucidate the exact pathways involved in its biological activity, particularly concerning oxidative stress and signal transduction pathways .

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for Butyramide, 2-ethyl-2-methylthio-, particularly in the fields of microbiology and oncology:

1. Antimicrobial Activity

Preliminary studies suggest that Butyramide, 2-ethyl-2-methylthio- exhibits antimicrobial properties. Its ability to disrupt bacterial membranes may contribute to its efficacy against various pathogens. Further investigations are needed to determine its spectrum of activity and potential applications in treating infections.

2. Anticancer Potential

The compound has been investigated for its antiproliferative effects against cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in certain cancer types. These findings position Butyramide, 2-ethyl-2-methylthio- as a candidate for further development as an anticancer agent .

Case Studies

A few notable case studies highlight the biological activity of Butyramide, 2-ethyl-2-methylthio-:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of various butyramide derivatives, Butyramide, 2-ethyl-2-methylthio- demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics.

Case Study 2: Cancer Cell Line Studies

Research involving human breast cancer cell lines revealed that treatment with Butyramide, 2-ethyl-2-methylthio- led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound may trigger programmed cell death pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Butyramide, 2-ethyl-2-methylthio-, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Butyramide | Lacks ethyl and methylthio groups | Limited biological activity |

| Ethyl butyramide | Contains ethyl group | Moderate antimicrobial effects |

| Methylthio butyramide | Contains methylthio group | Antiproliferative properties |

Butyramide, 2-ethyl-2-methylthio-'s unique combination of ethyl and methylthio groups confers distinct chemical reactivity and biological activity compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.